N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide
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Overview
Description
N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is a complex organic compound characterized by its unique structure, which includes a thiazole ring, a naphthalene moiety, and a benzamide group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Mechanism of Action
Target of Action
TCMDC-125668, also known as Oprea1_626144, N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide, or (Z)-N-(3-(2-methoxyphenyl)-4-(naphthalen-2-yl)thiazol-2(3H)-ylidene)benzamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound TCMDC-125668 interacts with its target, PfCLK3, by inhibiting its function. The co-crystal structure of PfCLK3 with TCMDC-125668 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . This interaction results in the disruption of the parasite’s RNA splicing, thereby affecting its survival .
Biochemical Pathways
The inhibition of PfCLK3 by TCMDC-125668 affects the RNA splicing pathway in the malaria parasite. RNA splicing is a crucial process in the parasite’s life cycle, and its disruption leads to downstream effects that impair the parasite’s survival . Additionally, TCMDC-125668 has been found to inhibit protein translation and activate the amino acid starvation response .
Result of Action
The molecular and cellular effects of TCMDC-125668’s action primarily involve the disruption of RNA splicing and protein translation in the malaria parasite. This disruption impairs the parasite’s survival and growth . The compound’s action results in the rapid killing of P. falciparum at the trophozoite to schizont stages, prevention of the development of stage V gametocytes, and inhibition of the development of liver stage parasites .
Biochemical Analysis
Cellular Effects
It is suggested that TCMDC-125668 may have an impact on cell function, potentially influencing cell signaling pathways, gene expression, and cellular metabolism . These effects need to be confirmed through further experimental studies.
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms. Substitution reactions can lead to a variety of substituted derivatives, depending on the nature of the substituents introduced.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a precursor in industrial chemical processes.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole derivatives and benzamide analogs. Examples include:
- 2-methoxyphenyl 2-(6-methoxynaphthalen-2-yl)thiazole
- N-naphthalen-2-yl-benzamide
Uniqueness
N-[(2Z)-3-(2-methoxyphenyl)-4-(naphthalen-2-yl)-2,3-dihydro-1,3-thiazol-2-ylidene]benzamide is unique due to its specific combination of functional groups and structural features. This uniqueness may confer distinct chemical and biological properties, making it a valuable compound for further study.
Properties
IUPAC Name |
N-[3-(2-methoxyphenyl)-4-naphthalen-2-yl-1,3-thiazol-2-ylidene]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20N2O2S/c1-31-25-14-8-7-13-23(25)29-24(22-16-15-19-9-5-6-12-21(19)17-22)18-32-27(29)28-26(30)20-10-3-2-4-11-20/h2-18H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LMDCSNCUMXNHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=CSC2=NC(=O)C3=CC=CC=C3)C4=CC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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